Cas no 2172238-70-7 (2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid)

2-{3-[5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a phenylacetic acid backbone with a pentanamido linker and an Fmoc-protected amine group, offering controlled deprotection under mild basic conditions. Its structure facilitates efficient incorporation into solid-phase peptide synthesis (SPPS) protocols, ensuring high coupling yields and minimal side reactions. The Fmoc group provides orthogonal protection compatibility with other common protecting groups, enhancing versatility in complex peptide assembly. This reagent is particularly valuable for introducing functionalized aromatic side chains, enabling precise modifications in peptide design for research in biochemistry, medicinal chemistry, and drug development.
2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid structure
2172238-70-7 structure
Product name:2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
CAS No:2172238-70-7
MF:C28H28N2O5
MW:472.532327651978
CID:6294752
PubChem ID:165963991

2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid
    • 2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
    • 2172238-70-7
    • EN300-1482259
    • Inchi: 1S/C28H28N2O5/c31-26(30-20-9-7-8-19(16-20)17-27(32)33)14-5-6-15-29-28(34)35-18-25-23-12-3-1-10-21(23)22-11-2-4-13-24(22)25/h1-4,7-13,16,25H,5-6,14-15,17-18H2,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: MZFPGZYLWWPMFI-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCC(NC1C=CC=C(CC(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1482259-2.5g
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
2.5g
$6602.0 2023-05-23
Enamine
EN300-1482259-100mg
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1482259-500mg
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1482259-5000mg
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1482259-10000mg
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1482259-0.05g
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
0.05g
$2829.0 2023-05-23
Enamine
EN300-1482259-10.0g
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
10g
$14487.0 2023-05-23
Enamine
EN300-1482259-250mg
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1482259-2500mg
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1482259-0.1g
2-{3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]phenyl}acetic acid
2172238-70-7
0.1g
$2963.0 2023-05-23

Additional information on 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid

Compound 2172238-70-7: 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic Acid

The compound with CAS number 2172238-70-7, named 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid, is a complex organic molecule with significant potential in the fields of drug discovery and chemical synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and an acetic acid functional group. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the molecule during synthetic processes.

Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. The Fmoc group, in particular, has been extensively researched for its ability to stabilize peptide bonds during synthesis. This stability is critical in the production of complex peptides and proteins, which are essential components of modern pharmaceuticals. The pentanamide moiety further enhances the molecule's versatility, allowing for potential applications in drug delivery systems and targeted therapy.

The acetic acid component of the compound contributes to its solubility properties, making it suitable for various biological assays. In vitro studies have demonstrated that this compound exhibits promising activity against certain enzymes, suggesting its potential as a lead compound in drug development. Researchers have also explored the use of similar compounds in the design of protease inhibitors, which are vital in treating conditions such as cancer and infectious diseases.

Moreover, the structural features of this compound make it an ideal candidate for further modification and optimization. By altering the substituents on the phenyl ring or modifying the pentanamide chain, scientists can potentially enhance the compound's bioavailability and efficacy. Such modifications are currently being investigated in academic and industrial settings, with promising results emerging from preclinical trials.

In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and protecting group strategies. The use of Fmoc as a protecting group ensures precise control over the reaction sequence, minimizing side reactions and improving yield. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers have further streamlined the production process, making large-scale synthesis more feasible.

The application of computational chemistry tools has also provided valuable insights into the molecular properties of this compound.Docking studies have revealed potential binding modes with target proteins, offering a roadmap for rational drug design. Additionally, molecular dynamics simulations have helped predict the stability and flexibility of the molecule under physiological conditions, which are critical factors in determining its pharmacokinetic profile.

In conclusion, the compound with CAS number 2172238-70-7, 2-{3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid, represents a significant advancement in organic chemistry and drug discovery. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing medical science and improving human health.

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